
3-Ethoxy-2-(2-methoxyethyl)-2H-indazole-6-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethoxy-2-(2-methoxyethyl)-2H-indazole-6-carboxylic acid is a complex organic compound that belongs to the indazole family Indazoles are heterocyclic aromatic organic compounds that contain a fused benzene and pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxy-2-(2-methoxyethyl)-2H-indazole-6-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through the cyclization of appropriate hydrazine derivatives with ortho-substituted aromatic aldehydes or ketones.
Introduction of the Ethoxy Group: The ethoxy group can be introduced via an etherification reaction using ethyl iodide and a suitable base.
Introduction of the Methoxyethyl Group: The methoxyethyl group can be introduced through a nucleophilic substitution reaction using 2-methoxyethyl chloride and a suitable nucleophile.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-Ethoxy-2-(2-methoxyethyl)-2H-indazole-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions of the ethoxy and methoxyethyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted indazole derivatives.
Scientific Research Applications
3-Ethoxy-2-(2-methoxyethyl)-2H-indazole-6-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the development of advanced materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Ethoxy-2-(2-methoxyethyl)-2H-indazole-6-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity, modulation of receptor signaling, and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 2-Ethoxy-2H-indazole-6-carboxylic acid
- 2-(2-Methoxyethyl)-2H-indazole-6-carboxylic acid
- 3-Methoxy-2-(2-methoxyethyl)-2H-indazole-6-carboxylic acid
Uniqueness
3-Ethoxy-2-(2-methoxyethyl)-2H-indazole-6-carboxylic acid is unique due to the presence of both ethoxy and methoxyethyl groups, which can significantly influence its chemical reactivity and biological activity. This dual substitution pattern can enhance its solubility, stability, and potential interactions with biological targets, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
919106-94-8 |
|---|---|
Molecular Formula |
C13H16N2O4 |
Molecular Weight |
264.28 g/mol |
IUPAC Name |
3-ethoxy-2-(2-methoxyethyl)indazole-6-carboxylic acid |
InChI |
InChI=1S/C13H16N2O4/c1-3-19-12-10-5-4-9(13(16)17)8-11(10)14-15(12)6-7-18-2/h4-5,8H,3,6-7H2,1-2H3,(H,16,17) |
InChI Key |
FHWXCJZCEBNWNS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C2C=CC(=CC2=NN1CCOC)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Methoxydibenzo[b,d]furan-4-carboxylic acid](/img/structure/B13101952.png)
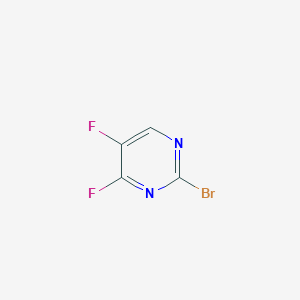


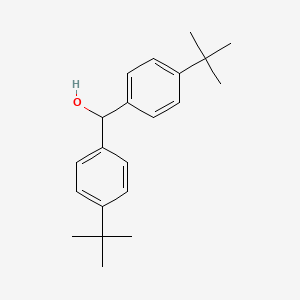
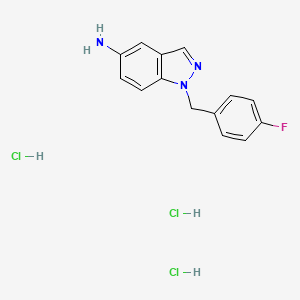
![2-(Pyridin-4-YL)-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine](/img/structure/B13101989.png)
![6,6-Dimethyl-5H-pyrrolo[1,2-C]imidazol-7(6H)-one](/img/structure/B13101991.png)

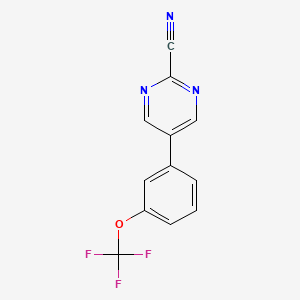

![2-[3-(2-Chlorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13102015.png)
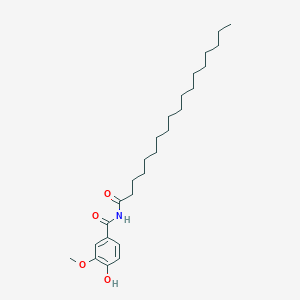
![Pyrimido[4,5-c]pyridazine](/img/structure/B13102040.png)
